

Statistical analysis of Ecnoglutide efficacy in overweight and obese adults

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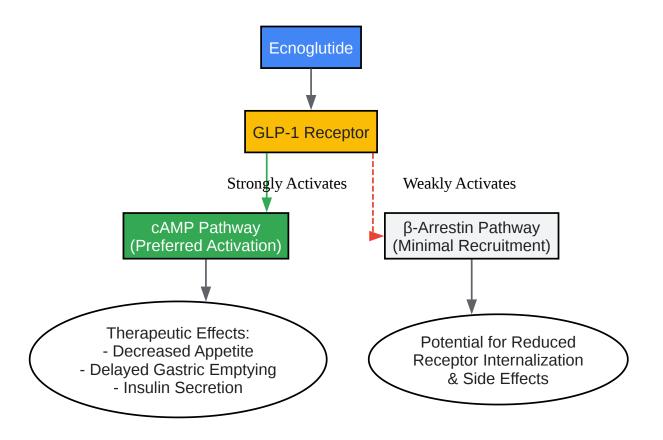
Ecnoglutide Demonstrates Robust Efficacy in Overweight and Obese Adults

Ecnoglutide, an investigational long-acting, biased glucagon-like peptide-1 (GLP-1) receptor agonist, has shown significant and sustained weight reduction in adults with overweight or obesity across multiple clinical trials.[1][2][3] This guide provides a statistical analysis of its efficacy, compares it with other market alternatives, and details the experimental protocols of pivotal studies for researchers, scientists, and drug development professionals.

Mechanism of Action

Ecnoglutide is a novel GLP-1 receptor agonist that preferentially activates the cyclic adenosine monophosphate (cAMP) signaling pathway over β -arrestin recruitment.[4][5] This biased agonism is designed to maximize the therapeutic effects on glycemic control and weight loss while potentially mitigating some of the adverse effects associated with non-biased GLP-1 receptor activation.[6][7] The activation of the GLP-1 receptor stimulates insulin secretion, suppresses glucagon release, slows gastric emptying, and acts on the hypothalamus to reduce appetite, all contributing to its weight management effects.[8]





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Caption: Ecnoglutide's biased agonism signaling pathway.

Comparative Efficacy: Ecnoglutide vs. Alternatives

Clinical trial data demonstrates that **Ecnoglutide** induces substantial weight loss, comparable and in some cases potentially superior to other GLP-1 receptor agonists.

Head-to-Head and Placebo-Controlled Trial Data

The following tables summarize the key efficacy data from Phase 2 and Phase 3 trials involving **Ecnoglutide** and provide comparative data for Semaglutide and Liraglutide from separate studies.

Table 1: Efficacy of **Ecnoglutide** in Adults with Overweight or Obesity (Without Diabetes)



Trial Name / Phase	Treatment Group	Duration	Mean Body Weight Change from Baseline (%)
SLIMMER (Phase 3) [3][9]	Ecnoglutide 1.2 mg	40 Weeks	-9.1%
Ecnoglutide 1.8 mg	40 Weeks	-10.9%	
Ecnoglutide 2.4 mg	40 Weeks	-13.2%	
Placebo	40 Weeks	+0.1%	
Phase 3[1]	Ecnoglutide 1.2 mg	48 Weeks	-9.9%
Ecnoglutide 1.8 mg	48 Weeks	-13.3%	
Ecnoglutide 2.4 mg	48 Weeks	-15.4%	
Placebo	48 Weeks	-0.3%	
Phase 1c/2a[10]	Ecnoglutide 1.8 mg	14 Weeks	-9.0% (7.27 kg)
Ecnoglutide 2.4 mg	14 Weeks	-9.6% (8.32 kg)	

Table 2: Proportion of Patients Achieving Weight Loss Thresholds with **Ecnoglutide** (Phase 3, 48 Weeks)[1]

Treatment Group	≥5% Weight Loss	≥10% Weight Loss	≥15% Weight Loss	≥20% Weight Loss
Ecnoglutide 2.4 mg	93%	80%	64%	28%
Placebo	14%	N/A	N/A	0%

Table 3: Comparative Efficacy of Other GLP-1 Receptor Agonists (Data from Separate Trials)



Drug	Dose	Duration	Mean Body Weight Change from Baseline (%)	Study Population
Semaglutide[11] [12]	2.4 mg	68 Weeks	~ -12.47 kg (absolute)	Overweight/Obes e
Liraglutide[13]	3.0 mg	18 Weeks	-7.9%	Obese
Liraglutide[11] [12]	3.0 mg	68 Weeks	~ -5.24 kg (absolute)	Overweight/Obes e

Note: Direct head-to-head comparisons are limited and results should be interpreted with caution due to differences in study design, duration, and patient populations. A Phase 2b trial showed that after 18 weeks, participants on 2.4 mg of **Ecnoglutide** achieved a mean body weight reduction of 11.1%, compared to 7.9% for those on 3.0 mg of Liraglutide daily.[13]

Experimental Protocols

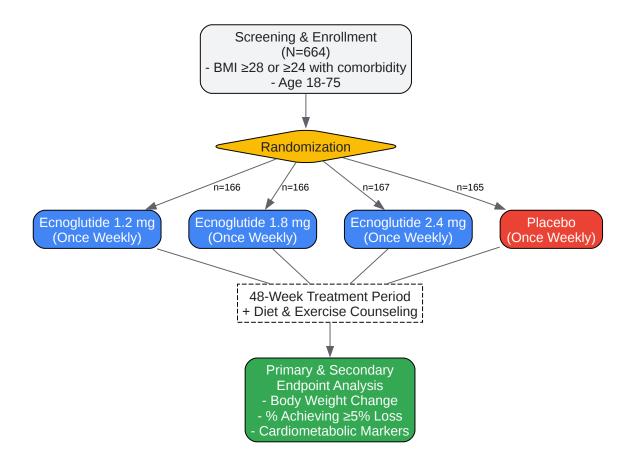
The robust results for **Ecnoglutide** are supported by rigorous clinical trial designs. Below are the methodologies for key studies.

SLIMMER Trial (Phase 3) Methodology

- Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Ecnoglutide in adults with overweight or obesity without diabetes.[2][3]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial conducted at 36 sites in China.[2][14]
- Participants: 664 adults aged 18-75 years with a BMI ≥28 kg/m² or ≥24 kg/m² with at least one weight-related comorbidity (e.g., prediabetes, hypertension, hyperlipidemia).[9][15]
- Intervention: Participants were randomized to receive once-weekly subcutaneous injections of **Ecnoglutide** (1.2 mg, 1.8 mg, or 2.4 mg) or a volume-matched placebo for 40-48 weeks. [1][15] All participants also received counseling on diet and exercise.[1]



- Primary Endpoints:
 - Percentage change in body weight from baseline at week 40.[9]
 - Proportion of participants achieving a body weight reduction of ≥5% at week 40.[9][15]
- Secondary Endpoints: Included changes in waist circumference, BMI, systolic blood pressure, fasting glucose, insulin levels, and lipid parameters.[1]



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Caption: Workflow of the Ecnoglutide Phase 3 SLIMMER Trial.



Safety and Tolerability Profile

Across clinical trials, **Ecnoglutide** has demonstrated a favorable safety profile.[2][3][14] The most frequently reported adverse events were mild-to-moderate gastrointestinal issues, such as nausea, diarrhea, and vomiting, which is consistent with the GLP-1 receptor agonist class. [1][14] These events were typically transient and decreased over time.[1] The rate of treatment discontinuation due to adverse events in the **Ecnoglutide** arms was low, reported at 2% in one major trial.[1] No serious adverse events like pancreatitis or medullary thyroid carcinoma were prominently reported in the available trial data.[1][6]

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